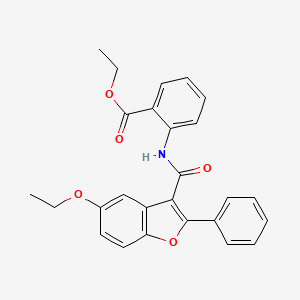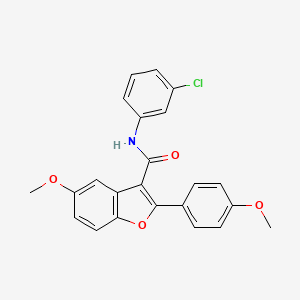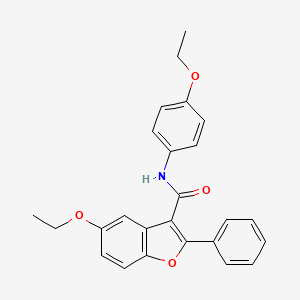
5-ethoxy-N-(2-ethoxyphenyl)-2-methyl-1-benzofuran-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-ethoxy-N-(2-ethoxyphenyl)-2-methyl-1-benzofuran-3-carboxamide, also known as 5-EEMBC, is a synthetic compound that has been studied for its potential applications in the fields of chemistry, biochemistry, and pharmacology. It is a member of the benzofuran family of compounds, which are characterized by a six-membered ring structure with two oxygen atoms and a nitrogen atom as substituents. 5-EEMBC has been found to have a wide range of biological activities, including antioxidant, anti-inflammatory, and anti-cancer properties. In addition, it has been studied for its potential as an inhibitor of cell growth and as a modulator of gene expression.
Wissenschaftliche Forschungsanwendungen
5-ethoxy-N-(2-ethoxyphenyl)-2-methyl-1-benzofuran-3-carboxamide has been studied extensively for its potential applications in the fields of chemistry, biochemistry, and pharmacology. In particular, it has been studied for its antioxidant, anti-inflammatory, and anti-cancer properties. It has also been investigated for its potential as an inhibitor of cell growth and as a modulator of gene expression.
Wirkmechanismus
The exact mechanism of action of 5-ethoxy-N-(2-ethoxyphenyl)-2-methyl-1-benzofuran-3-carboxamide is not yet fully understood. It is believed to act by modulating the activity of various enzymes, receptors, and transcription factors. In addition, it has been suggested that it may act as an antioxidant by scavenging reactive oxygen species.
Biochemical and Physiological Effects
This compound has been shown to have a wide range of biochemical and physiological effects. In vitro studies have demonstrated that it can modulate the activity of various enzymes, receptors, and transcription factors. In addition, it has been shown to have anti-inflammatory, anti-cancer, and antioxidant properties. It has also been found to inhibit the growth of certain cancer cell lines.
Vorteile Und Einschränkungen Für Laborexperimente
The use of 5-ethoxy-N-(2-ethoxyphenyl)-2-methyl-1-benzofuran-3-carboxamide in laboratory experiments has several advantages. It is relatively easy to synthesize, and it is stable and non-toxic. In addition, it has a wide range of biological activities, making it a useful tool for studying various biochemical and physiological processes. However, its exact mechanism of action is still not fully understood, and its effects may vary depending on the experimental conditions.
Zukünftige Richtungen
In the future, further research is needed to better understand the mechanism of action of 5-ethoxy-N-(2-ethoxyphenyl)-2-methyl-1-benzofuran-3-carboxamide and to explore its potential applications in the fields of medicine and pharmacology. In particular, further studies are needed to investigate the effects of this compound on various diseases and conditions, including cancer, inflammation, and oxidative stress. In addition, it would be useful to develop new synthetic methods for the production of this compound and to explore its potential as a drug delivery system. Finally, further studies are needed to investigate the effects of this compound on the environment, as it is a synthetic compound.
Synthesemethoden
5-ethoxy-N-(2-ethoxyphenyl)-2-methyl-1-benzofuran-3-carboxamide can be synthesized by a variety of methods. One method involves the reaction of ethyl 2-methoxybenzoate with ethyl 2-ethoxybenzoate in the presence of an acid catalyst. This reaction yields a mixture of this compound and its isomer, 5-methoxy-N-(2-ethoxyphenyl)-2-methyl-1-benzofuran-3-carboxamide (5-MEEMBC). Alternatively, this compound can be synthesized from ethyl 2-methoxybenzoate and ethyl 2-ethoxyphenylacetate in the presence of a base catalyst.
Eigenschaften
IUPAC Name |
5-ethoxy-N-(2-ethoxyphenyl)-2-methyl-1-benzofuran-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO4/c1-4-23-14-10-11-17-15(12-14)19(13(3)25-17)20(22)21-16-8-6-7-9-18(16)24-5-2/h6-12H,4-5H2,1-3H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYDDKZMWHWKFHY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)OC(=C2C(=O)NC3=CC=CC=C3OCC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![ethyl 2-[5-methoxy-2-(4-methoxyphenyl)-1-benzofuran-3-amido]benzoate](/img/structure/B6525201.png)



![N-(2-ethoxyphenyl)-2-(4-methoxyphenyl)-5-[(2-methylprop-2-en-1-yl)oxy]-1-benzofuran-3-carboxamide](/img/structure/B6525219.png)


![5-ethoxy-N-[4-(N-methylacetamido)phenyl]-2-phenyl-1-benzofuran-3-carboxamide](/img/structure/B6525254.png)